molecular formula C21H14O3 B13694217 2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione

2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13694217
M. Wt: 314.3 g/mol
InChI Key: XTOMIMCSJGTLQK-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indene core substituted with a phenoxyphenyl group, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 4-phenoxybenzaldehyde with indan-1,3-dione under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with kinases or other signaling proteins, disrupting cellular pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

    2-(4-Phenoxyphenyl)oxirane: Shares the phenoxyphenyl group but differs in the core structure.

    4-(3-(4-Methoxyphenyl)acryloyl)phenoxybutyl 2-Hydroxybenzoate: Another compound with a phenoxyphenyl group but with different functional groups and applications.

Uniqueness: 2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

2-(4-phenoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C21H14O3/c22-20-17-8-4-5-9-18(17)21(23)19(20)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13,19H

InChI Key

XTOMIMCSJGTLQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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